Chromic acid

Descripción

Propiedades

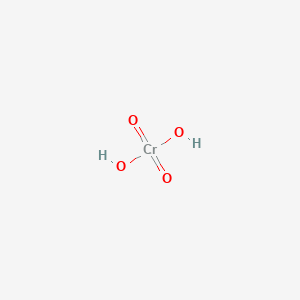

IUPAC Name |

dihydroxy(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVSOGSZCMJSLX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Cr](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2CrO4, CrH2O4 | |

| Record name | chromic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034455 | |

| Record name | Chromic(VI) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.010 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

CrO3: Dark-red, odorless flakes or powder. [Note: Often used in an aqueous solution (H2CrO4); [NIOSH] Dark, red-purple solid; Soluble in water; [ACGIH] | |

| Record name | Chromic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at about 250 °C /Anhydrous chromic acid, chromic trioxide/ | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.1X10+6 mg/L at 17 °C, In water, 169 g/100 g water at 25 °C /Anhydrous chromic acid, chromic trioxide/, In water, 1854 g/L at 20 °C, Soluble in alcohol and mineral acids /Anhydrous chromic acid/, For more Solubility (Complete) data for CHROMIC ACID (6 total), please visit the HSDB record page. | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.67-2.82 /Anhydrous chromic acid/ | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark purplish-red crystals /Anhydrous chromic acid/, Red ortho crystals /Anhydrous chromic acid, chromic trioxide/, Brown solid | |

CAS No. |

7738-94-5 | |

| Record name | Chromic acid (H2CrO4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7738-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007738945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic(VI) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA8VOV0V7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

196 °C /Anhydrous chromic acid/ | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Chromic Acid: Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and properties of chromic acid and its related compounds. The information is presented to support advanced research and development activities.

Chemical Formula and Nomenclature

The term "this compound" can refer to several chemical species, which exist in equilibrium or are precursors to the acid itself. The primary species of interest are molecular this compound, dithis compound, and its anhydride, chromium trioxide.

-

Molecular this compound: The chemical formula for molecular this compound is H₂CrO₄ .[1][2][3][4] Its IUPAC name is dihydroxidodioxidochromium.[2] It is also known as tetraoxothis compound or chromic(VI) acid.[1][4] In this compound, chromium exists in the +6 oxidation state.[2][3]

-

Dithis compound: This acid is formed from the condensation of two molecules of this compound and has the chemical formula H₂Cr₂O₇ .[2][4][5] It is the fully protonated form of the dichromate ion (Cr₂O₇²⁻).[4]

-

Chromium Trioxide: With the formula CrO₃ , this compound is the anhydride of this compound.[2][3][6] It is a dark red, crystalline solid that reacts with water to form this compound.[2][6]

Chemical Structure

The molecular geometry of this compound is central to its reactivity. The chromium atom is bonded to four oxygen atoms. Two of these are double-bonded, and two are single-bonded to hydroxyl groups.[1][7]

The structures of molecular this compound, dithis compound, and chromium trioxide are depicted below using the DOT language for Graphviz.

Caption: Molecular structures of key chromium(VI) compounds.

Quantitative Data Summary

The physical and chemical properties of this compound and its related compounds are summarized in the table below for easy comparison.

| Property | Molecular this compound (H₂CrO₄) | Dithis compound (H₂Cr₂O₇) | Chromium Trioxide (CrO₃) |

| Molar Mass ( g/mol ) | 118.01[3][4] | 218.00[2][5][8] | 99.99[6] |

| Appearance | - | - | Dark purplish-red solid[2][6] |

| Density (g/cm³) | 1.201[2][3][4] | - | 2.7[6] |

| Melting Point (°C) | 197[2][3][4] | - | 197[6] |

| Boiling Point (°C) | 250 (decomposes)[2][3][4] | - | Decomposes > 197[6] |

| Solubility in water | 169 g/100 mL[2] | - | 169 g/100 g at 25 °C[9] |

Experimental Protocols

Preparation of this compound Cleaning Solution

This compound solutions are potent oxidizing agents and have been traditionally used for cleaning laboratory glassware.[3][10] Caution: this compound and other hexavalent chromium compounds are highly toxic and carcinogenic.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn, and the procedure should be performed in a well-ventilated fume hood.[3]

Materials:

-

Sodium dichromate (Na₂Cr₂O₇) or Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Glass beaker or flask

-

Glass stirring rod

Procedure:

-

In a clean beaker or flask, carefully weigh out 20 grams of sodium dichromate or potassium dichromate.[3][10]

-

Slowly add a small amount of distilled water and stir with a glass rod to form a paste.[3][10]

-

While continuously stirring, slowly and carefully add 300 mL of concentrated sulfuric acid to the paste.[3][11] The reaction is exothermic, and the mixture will become hot.[12]

-

Once the mixture has cooled, it can be transferred to a labeled glass storage container with a stopper.[3][10] The solution is ready for use and will have a dark red color. A green color indicates that the oxidizing power has been diminished.

The following diagram illustrates the workflow for preparing a this compound cleaning solution.

Caption: Workflow for this compound solution preparation.

Chemical Reactions and Equilibria

In aqueous solutions, this compound exists in equilibrium with the hydrogen chromate ion ([HCrO₄]⁻) and the chromate ion (CrO₄²⁻). The hydrogen chromate ion can further condense to form the dichromate ion ([Cr₂O₇]²⁻).[2]

The key equilibrium reaction is: H₂CrO₄ ⇌ [HCrO₄]⁻ + H⁺[2][3]

And the condensation to dichromate: 2 [HCrO₄]⁻ ⇌ [Cr₂O₇]²⁻ + H₂O[2]

The following diagram illustrates the relationship between these species in solution.

Caption: Equilibria of chromate species in aqueous solution.

References

- 1. This compound Formula, Structure & Properties | Study.com [study.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Structure, Preparation, Uses & Reactions Explained [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. echemi.com [echemi.com]

- 6. Chromium trioxide - Wikipedia [en.wikipedia.org]

- 7. This compound Formula: Structure, Properties, Uses of H2CrO4 [pw.live]

- 8. Dithis compound | Cr2H2O7 | CID 26090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chromium Trioxide | CrO3 | CID 14915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets-global.website-files.com [assets-global.website-files.com]

- 11. quora.com [quora.com]

- 12. youtube.com [youtube.com]

A Comprehensive Technical Guide to Chromic Acid Safety for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety precautions and handling guidelines for chromic acid. Given its classification as a highly corrosive, toxic, and carcinogenic substance, strict adherence to the protocols outlined in this document is imperative for ensuring a safe laboratory environment.[1][2][3]

Understanding the Hazards of this compound

This compound, a term often used for solutions containing chromium trioxide (CrO₃) in sulfuric acid, is a powerful oxidizing agent with severe health and safety implications.[2] The hexavalent chromium (Cr(VI)) ion is the primary source of its toxicity.[2][3]

Health Hazards:

-

Carcinogenicity: this compound is a confirmed human carcinogen, with prolonged exposure linked to an increased risk of lung cancer.[1][4]

-

Corrosivity: It is extremely corrosive and can cause severe burns to the skin and eyes upon contact, potentially leading to permanent eye damage.[1][5]

-

Toxicity: Inhalation of this compound mists can severely irritate the nose, throat, and lungs, causing coughing, wheezing, and shortness of breath.[1] It can also lead to a perforated nasal septum.[1] Ingestion and skin absorption can be fatal.[2]

-

Reproductive Hazards: this compound is known to cause reproductive damage and may harm a developing fetus.[1]

-

Sensitization: It can cause skin and respiratory allergies; subsequent exposure to even low levels can trigger rashes and asthma-like symptoms.[1][4]

-

Organ Damage: High levels of exposure may affect the liver and kidneys.[1]

Physical and Chemical Hazards:

-

Strong Oxidizer: this compound is a potent oxidizing agent that can react violently and potentially cause fires or explosions when it comes into contact with combustible or organic materials like solvents, oils, and paper.[3][4][6]

-

Reactivity: It is incompatible with a wide range of substances, including acids, bases, powdered metals, and reducing agents.[2][7]

Quantitative Exposure Limits

Multiple regulatory bodies have established permissible exposure limits for airborne hexavalent chromium to minimize health risks. Adherence to these limits is mandatory in all laboratory settings.

| Regulatory Body | Exposure Limit (as Cr(VI)) | Time Frame | Notes |

| OSHA (Occupational Safety and Health Administration) | 0.1 mg/m³ | Not to be exceeded at any time (Ceiling Limit) | Legally enforceable permissible exposure limit (PEL).[1] |

| NIOSH (National Institute for Occupational Safety and Health) | 0.001 mg/m³ | Not to be exceeded at any time (Ceiling Limit) | Recommended exposure limit (REL).[1] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.05 mg/m³ | 8-hour time-weighted average (TWA) | Threshold limit value (TLV).[1] |

| IDLH (Immediately Dangerous to Life or Health) | 15 mg/m³ | N/A | Exposure above this level requires the highest level of respiratory protection.[1] |

Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and appropriate PPE is essential for minimizing exposure to this compound.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted within a certified chemical fume hood to control airborne concentrations.[2][8]

-

Ventilation: Local exhaust ventilation should be utilized at the point of chemical release to further reduce exposure.[1]

-

Emergency Equipment: Easily accessible and regularly tested eye wash stations and safety showers are mandatory in any area where this compound is handled.[1]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound:

-

Eye and Face Protection: ANSI Z87.1-compliant safety goggles are required.[2] When there is a splash hazard, a face shield must be worn in addition to goggles.[2][9] Contact lenses should not be worn.[1]

-

Hand Protection: Nitrile gloves are recommended for incidental contact.[2] For prolonged contact or handling larger quantities, heavy-duty butyl or neoprene over-gloves should be worn.[9] Latex gloves are not suitable.[2] Gloves must be inspected before each use and removed without touching the outer surface.[10]

-

Body Protection: A standard laboratory coat should be worn.[2] For tasks with a higher risk of splashing, a chemical-resistant apron is also necessary.[2][4]

-

Footwear: Closed-toe shoes are required. For larger-scale operations, safety boots may be appropriate.[4]

-

Respiratory Protection: If engineering controls do not maintain exposure below the established limits, a NIOSH-approved respirator with an appropriate acid gas cartridge is required.[9] A full-face respirator provides additional eye and face protection.[9]

Handling and Storage Protocols

Proper handling and storage procedures are critical to prevent accidents and ensure the stability of this compound.

Handling

-

Designated Areas: Work with this compound should be restricted to designated areas with proper signage.[2][4]

-

Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1][7]

-

Personal Hygiene: Wash hands thoroughly after handling this compound, before breaks, and at the end of the workday.[1][5]

-

Transport: Use secondary containment, such as bottle carriers, when transporting containers of this compound.[11]

Storage

-

Containers: Store this compound in its original, tightly closed container.[2] Glass bottles with secure stoppers are suitable.[12] Do not use metal containers or caps.[13]

-

Location: Store in a cool, dry, and well-ventilated area, below eye level.[2] Containers should be stored in leak-proof secondary containment.[2]

-

Segregation: this compound is a strong oxidizer and must be stored separately from incompatible materials, including:

-

Labeling: All containers must be clearly labeled with the chemical name, a skull-and-crossbones pictogram, the word "Danger," and identify the material as acutely toxic and carcinogenic.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

A visual workflow for first aid procedures is provided below.

Caption: First aid procedures for this compound exposure.

Detailed First Aid Protocols:

-

Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if it is safe to do so.[5] Get immediate medical attention.[2]

-

Inhalation: Move the victim to fresh air immediately.[2] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Cleanup Protocol

A generalized workflow for responding to a this compound spill is illustrated below.

Caption: Workflow for this compound spill response.

Detailed Spill Cleanup Methodology:

-

Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[14]

-

Report: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

-

Consult SDS: Refer to the Safety Data Sheet (SDS) for specific cleanup instructions.[14]

-

Personal Protection: Before attempting cleanup, don the appropriate PPE as described in Section 3.2.

-

Containment: For liquid spills, contain the material using an inert absorbent material like sand or vermiculite.[7][14] Do not use combustible materials like paper towels or sawdust.[7]

-

Neutralization/Reduction: Small spills can be cautiously neutralized. A common method is to reduce the hexavalent chromium to the less harmful trivalent chromium. This can be done using a reducing agent such as sodium sulfite or sodium metabisulfite.[15] Commercial spill kits for oxidizing acids are also available.

-

Collection: Carefully collect the absorbed and neutralized material using appropriate tools and place it into a designated, properly labeled hazardous waste container.[7]

-

Decontamination: Clean the spill area thoroughly with soap and water.[2]

-

Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and regulatory guidelines.[2]

Waste Disposal

This compound waste is considered hazardous and must be disposed of following strict protocols.[11] Disposing of untreated this compound down the drain is prohibited.[13]

Experimental Protocol for this compound Waste Treatment (Reduction and Neutralization):

This protocol describes the conversion of hazardous hexavalent chromium (Cr(VI)) to the more stable and less toxic trivalent chromium (Cr(III)), followed by precipitation. This procedure must be performed in a fume hood while wearing full PPE.

-

Collection: Collect all this compound waste in a clearly labeled, non-metallic, leak-proof container.[13]

-

Dilution (if necessary): If the waste is concentrated, it should be diluted. In a large beaker (at least five times the volume of the waste), place an equal volume of cold water. Slowly and with constant stirring, add the concentrated this compound waste to the water.[13][16] Never add water to the acid.[11]

-

Acidification: Check the pH of the diluted solution. The reduction of Cr(VI) is most effective at a low pH (<3).[16] If necessary, adjust the pH to approximately 1.0 by slowly adding sulfuric acid.[13]

-

Reduction: While stirring the solution, slowly add a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[13][16] Continue adding the reducing agent in small portions until the solution's color changes from orange/brown to a cloudy, bluish-green, indicating the reduction of Cr(VI) to Cr(III).[16]

-

Neutralization and Precipitation: Once the reduction is complete, slowly add a base, such as sodium carbonate (Na₂CO₃), to neutralize the solution to a pH between 6 and 8.[16] This will cause the trivalent chromium to precipitate out as chromium(III) hydroxide (Cr(OH)₃), a greenish solid.

-

Separation: Allow the precipitate to settle. This may take several hours or overnight.[13]

-

Disposal: The supernatant liquid can be tested for residual chromium and, if compliant with local regulations, may be suitable for drain disposal. The chromium hydroxide precipitate must be collected, placed in a sealed and labeled hazardous waste container, and disposed of through your institution's hazardous waste management program.[13]

By implementing these comprehensive safety measures, researchers and laboratory personnel can effectively mitigate the risks associated with this compound, ensuring a safer working environment for all.

References

- 1. nj.gov [nj.gov]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. 7.1.4 this compound | Environment, Health and Safety [ehs.cornell.edu]

- 4. nmfrc.org [nmfrc.org]

- 5. newcomersupply.com [newcomersupply.com]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound and chromates [cdc.gov]

- 7. media.laballey.com [media.laballey.com]

- 8. porvairfiltration.com [porvairfiltration.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. research.arizona.edu [research.arizona.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. newcomersupply.com [newcomersupply.com]

- 14. offices.austincc.edu [offices.austincc.edu]

- 15. Sciencemadness Discussion Board - Spill of this compound - cleanup - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. aeonlaboratories.com [aeonlaboratories.com]

A Technical Guide to the History and Discovery of Chromic Acid

This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and key experimental protocols related to chromic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this powerful oxidizing agent.

Executive Summary

This compound, a term often used to describe solutions containing hexavalent chromium, has a rich history intertwined with the discovery of the element chromium itself. From its initial identification in a Siberian mineral to its synthesis and widespread use as a potent oxidizing agent in organic chemistry and industrial processes, the journey of this compound reflects significant advancements in chemical science. This document details the key historical milestones, presents its physicochemical properties in a structured format, and provides detailed protocols for its preparation and application in classic chemical reactions.

History and Discovery

The story of this compound begins with the discovery of the element chromium. The timeline below outlines the pivotal moments leading to the identification and isolation of chromium and the subsequent development of this compound.

In 1761, German scientist Johann Gottlob Lehmann first analyzed a vibrant orange-red mineral from Siberia, which he called "Siberian red lead".[1] He incorrectly identified it as a compound of lead, selenium, and iron.[2] It was not until 1797 that the French chemist Louis Nicolas Vauquelin, working with samples of this same mineral (crocoite), correctly deduced that it contained a previously unknown metal.[2][3][4] By boiling the crocoite ore with potassium carbonate, Vauquelin was able to produce a yellow solution of what is now known as potassium chromate, a salt of this compound.[3]

In 1798, Vauquelin succeeded in isolating the elemental metal by heating the chromium oxide he had derived from the ore in a charcoal oven.[2][5][6] He named the new element "chromium" from the Greek word chrōma, meaning "color," because of the wide array of brilliant colors exhibited by its compounds.[3][5][6]

Physicochemical Properties

This compound most commonly refers to an aqueous mixture made by adding concentrated sulfuric acid to a solution containing a dichromate salt. The molecular species, H₂CrO₄, is a strong and highly corrosive acid. Its anhydrous form is chromium trioxide (CrO₃), a dark-red crystalline solid.

Quantitative Data

The key physical and chemical properties of this compound (H₂CrO₄) are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | H₂CrO₄ | [7] |

| Molar Mass | 118.01 g/mol | [3][8] |

| Appearance | Dark purplish-red crystalline solid (as CrO₃) | [9][10] |

| Density | 1.201 g/cm³ | [8][11] |

| Melting Point | 197 °C (387 °F) | [9][10][11] |

| Boiling Point | 250 °C (482 °F) with decomposition | [10][11] |

| Solubility in Water | 169 g/100 mL | [10] |

| Acidity (pKa) | -0.8 to 1.6 | [9][10] |

Chemical Equilibria in Aqueous Solution

In an aqueous solution, this compound exists in a complex equilibrium with several other chromium (VI) species, primarily the hydrogen chromate ion ([HCrO₄]⁻), the chromate ion ([CrO₄]²⁻), and the dichromate ion ([Cr₂O₇]²⁻). The position of this equilibrium is highly dependent on the pH of the solution.

Experimental Protocols

This compound is a powerful oxidizing agent and requires careful handling. The following protocols are provided for informational purposes and should only be performed by trained professionals in a properly equipped laboratory setting with all necessary safety precautions.

Laboratory Preparation of this compound Solution

This protocol describes the preparation of a this compound solution, often used for cleaning laboratory glassware or as an oxidizing reagent.

Materials:

-

Sodium dichromate (Na₂Cr₂O₇) or Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Glass beaker or flask

-

Glass stirring rod

-

Ice bath

Procedure:

-

In a clean glass beaker, carefully weigh out 20 grams of sodium dichromate or potassium dichromate.[3]

-

Add a small amount of distilled water (approximately 100 mL) and stir with a glass rod to form a thick paste.[3][10]

-

Place the beaker in an ice bath to cool the mixture. The subsequent addition of sulfuric acid is highly exothermic.

-

While stirring continuously, slowly and carefully add 300 mL of concentrated sulfuric acid to the paste.[3] The solution will become warm and darken in color.

-

Once the addition is complete and the dichromate has fully dissolved, allow the solution to cool to room temperature.

-

Transfer the prepared this compound solution to a designated glass storage bottle with a ground-glass stopper. Label the bottle clearly with the contents and date of preparation.[3]

Industrial Manufacturing from Chromite Ore

The commercial production of this compound is a multi-step process that begins with chromite ore (FeCr₂O₄).[7][9]

-

Grinding and Roasting: Chromite ore is first dried and finely ground. It is then mixed with soda ash (Na₂CO₃) and lime (CaO) and roasted in a rotary kiln at approximately 1100°C in an oxidizing atmosphere.[9][12] This converts the chromium to sodium chromate (Na₂CrO₄).

-

Leaching: The roasted mixture is cooled and leached with water to dissolve the sodium chromate, forming a "yellow liquor."[12][13] Insoluble impurities, such as iron oxides, are filtered out.

-

Acidification: The sodium chromate solution is treated with sulfuric acid. This converts the sodium chromate to sodium dichromate (Na₂Cr₂O₇).[7][12]

-

Reaction to this compound: Finally, concentrated sulfuric acid is added to the sodium dichromate.[9] This reaction produces molten this compound (anhydrous CrO₃) and sodium bisulfate (NaHSO₄). Being denser, the this compound settles at the bottom and is drawn off.[9]

Jones Oxidation of a Primary Alcohol

The Jones oxidation is a reliable method for oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones. The Jones reagent is a solution of chromium trioxide (CrO₃) in dilute sulfuric acid and acetone.[8][14][15]

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

Jones Reagent (prepared by dissolving chromium trioxide in dilute sulfuric acid)

-

Acetone (solvent)

-

Ice bath

Procedure:

-

Dissolve the primary alcohol in a suitable amount of acetone in a flask. Cool the flask in an ice bath.

-

While vigorously stirring the alcohol solution, add the Jones reagent dropwise. The rate of addition should be controlled to maintain a low reaction temperature.

-

Continue adding the reagent until the characteristic orange color of Cr(VI) persists in the solution, indicating that the alcohol has been fully consumed.[16]

-

The reaction is quenched by the addition of a small amount of isopropyl alcohol to destroy any excess oxidant.

-

The green precipitate of chromium(III) salts is removed by filtration.

-

The filtrate, containing the carboxylic acid product, is then subjected to standard workup and purification procedures (e.g., extraction, crystallization).

Qualitative Test for Alcohols

The this compound test (or Jones test) can be used to qualitatively distinguish primary and secondary alcohols from tertiary alcohols.[11][17]

Procedure:

-

Dissolve a few drops of the alcohol to be tested in 1 mL of acetone in a test tube.

-

Add 1-2 drops of the this compound reagent (an orange solution).

-

Observe any color change.

Results:

-

Positive Test (Primary or Secondary Alcohol): The orange color of the Cr(VI) reagent rapidly changes to a green or blue-green color, characteristic of the Cr(III) ion.[5][11][18]

-

Negative Test (Tertiary Alcohol): No color change is observed; the solution remains orange.[11][18]

References

- 1. This compound Overview & Function| Liquid this compound Formula & Examples - Lesson | Study.com [study.com]

- 2. youtube.com [youtube.com]

- 3. This compound: Structure, Preparation, Uses & Reactions Explained [vedantu.com]

- 4. Timeline of chemical element discoveries - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. US5393503A - Process for making this compound - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Surface Technology Environmental Resource Center - STERC [sterc.org]

- 10. assets-global.website-files.com [assets-global.website-files.com]

- 11. firsthope.co.in [firsthope.co.in]

- 12. acidchiller.com [acidchiller.com]

- 13. patents.justia.com [patents.justia.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Jones Oxidation [organic-chemistry.org]

- 16. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

- 17. Functional Groups - The this compound Test [dept.harpercollege.edu]

- 18. study.com [study.com]

Chromic Acid in Organic Synthesis: A Technical Guide to Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromic acid and its derivatives are powerful oxidizing agents that have long been central to organic synthesis. Their ability to selectively oxidize a wide range of functional groups makes them invaluable tools in the construction of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the core reactions of this compound with various organic compounds, including alcohols, aldehydes, ketones, alkanes, alkenes, and alkynes. It details the underlying reaction mechanisms, provides specific experimental protocols for key transformations, and presents quantitative data to guide reaction optimization. Furthermore, this guide includes detailed safety protocols for the handling and disposal of chromium-based reagents, addressing the critical need for safe laboratory practices.

Introduction to this compound Oxidation

This compound (H₂CrO₄) is typically generated in situ from chromium trioxide (CrO₃) or a dichromate salt (e.g., Na₂Cr₂O₇ or K₂Cr₂O₇) in the presence of a strong acid, most commonly sulfuric acid.[1][2] The versatility of this compound chemistry stems from the ability to modulate its reactivity by altering the reaction conditions and the specific chromium(VI) reagent employed. The two most widely utilized variants are the Jones reagent and pyridinium chlorochromate (PCC).

-

Jones Reagent: A solution of chromium trioxide in aqueous sulfuric acid and acetone.[3][4] It is a strong oxidizing agent capable of oxidizing primary alcohols and aldehydes to carboxylic acids, and secondary alcohols to ketones.[1][5]

-

Pyridinium Chlorochromate (PCC): A milder, more selective oxidizing agent, prepared from chromium trioxide, pyridine, and hydrochloric acid.[6][7] PCC is typically used in anhydrous organic solvents like dichloromethane (CH₂Cl₂) and is known for oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1][6]

The choice between these reagents is dictated by the desired transformation and the presence of other functional groups in the substrate.

Reaction with Alcohols

The oxidation of alcohols is one of the most common applications of this compound in organic synthesis. The outcome of the reaction is highly dependent on the class of the alcohol (primary, secondary, or tertiary) and the chosen reagent.

Primary Alcohols

Primary alcohols can be oxidized to either aldehydes or carboxylic acids.

-

With Jones Reagent: Primary alcohols are readily oxidized to carboxylic acids. The reaction proceeds through an aldehyde intermediate, which is then rapidly hydrated in the aqueous acidic medium to a gem-diol, followed by further oxidation.[4][8]

-

With PCC: In an anhydrous medium, the oxidation of primary alcohols can be effectively stopped at the aldehyde stage.[1][6] The absence of water prevents the formation of the gem-diol intermediate, thus inhibiting over-oxidation.[6]

Secondary Alcohols

Secondary alcohols are oxidized to ketones by both Jones reagent and PCC.[1][5] Since ketones are generally stable to further oxidation under these conditions, the reactions are typically high-yielding and clean.

Tertiary Alcohols

Tertiary alcohols are resistant to oxidation by this compound under standard conditions due to the absence of a hydrogen atom on the carbinol carbon.[1]

Mechanism of Alcohol Oxidation

The oxidation of alcohols by this compound proceeds through the formation of a chromate ester intermediate. This is followed by an E2-like elimination of a proton from the carbinol carbon, with the chromium species acting as the leaving group.

References

- 1. Oxidation with this compound and PCC - Chad's Prep® [chadsprep.com]

- 2. Jones oxidation - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Oxidizing Power of Chromic Acid: A Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Chromic acid and its derivatives are powerful oxidizing agents that have long served as vital tools in organic synthesis. The ability of hexavalent chromium (Cr(VI)) reagents to convert primary and secondary alcohols into carboxylic acids and ketones, respectively, has been fundamental in the construction of complex molecules, including pharmaceutical intermediates. This technical guide provides an in-depth exploration of the core principles governing the oxidizing power of this compound, featuring detailed experimental protocols, quantitative data for reaction analysis, and visualizations of key mechanistic pathways.

Core Principles of this compound Oxidation

This compound (H₂CrO₄) is typically generated in situ from the addition of a chromium(VI) source, such as chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇), to an acidic aqueous solution.[1][2] The potency of this compound as an oxidant is rooted in the high oxidation state (+6) of the chromium atom and is quantified by its standard electrode potential.

Electrochemical and Thermodynamic Data

The oxidizing strength of this compound is fundamentally described by the standard electrode potential (E°) of the dichromate/chromium(III) redox couple in acidic solution. This value provides a quantitative measure of the thermodynamic driving force for the oxidation reaction.

| Redox Half-Reaction | Standard Electrode Potential (E°) |

| Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ ⇌ 2Cr³⁺(aq) + 7H₂O(l) | +1.33 V |

| Table 1: Standard Electrode Potential of the Dichromate Ion in Acidic Solution. |

Reaction Mechanisms and Pathways

The oxidation of alcohols by this compound proceeds through the formation of a key intermediate, the chromate ester. The subsequent decomposition of this ester is the rate-determining step and involves the cleavage of the α-carbon-hydrogen bond.[3]

The general mechanism involves two main stages:

-

Formation of the Chromate Ester: The alcohol oxygen acts as a nucleophile, attacking the electrophilic chromium atom of this compound. Following proton transfers, a chromate ester is formed.[1]

-

Elimination Step: A base (often water) abstracts the proton from the carbon bearing the hydroxyl group (the α-carbon). This initiates an elimination reaction, leading to the formation of a carbon-oxygen double bond (the carbonyl group) and the reduction of chromium from Cr(VI) to Cr(IV).[3]

The Cr(IV) species formed is unstable and undergoes further reactions to ultimately yield the thermodynamically stable Cr(III) ion, which is observed as a green solution.[4]

Key Experimental Protocols and Reagent Systems

The specific outcome of a this compound oxidation—whether a primary alcohol yields an aldehyde or a carboxylic acid—is highly dependent on the reaction conditions, particularly the presence or absence of water.[5] This has led to the development of several named reactions and reagent systems tailored for specific synthetic goals.

Jones Oxidation: Aqueous Conditions for Strong Oxidation

The Jones oxidation utilizes a solution of chromium trioxide in aqueous sulfuric acid and acetone.[3] The presence of water allows for the hydration of the initially formed aldehyde to a gem-diol, which is then further oxidized to a carboxylic acid.[6] This makes the Jones reagent a strong oxidizing agent, suitable for converting primary alcohols to carboxylic acids and secondary alcohols to ketones.[7][8]

This protocol is adapted from Organic Syntheses.

-

Reagent Preparation (Jones Reagent): In a beaker, dissolve 67 g of chromium trioxide (CrO₃) in 125 mL of distilled water. Cool the solution in an ice-water bath and slowly add 58 mL of concentrated sulfuric acid (H₂SO₄) with stirring. The total volume should not exceed 225 mL.

-

Reaction Setup: In a large flask equipped with a mechanical stirrer and a dropping funnel, dissolve 64 g (0.5 mole) of cyclooctanol in 250 mL of acetone. Cool the solution to between 0°C and 5°C using an ice-water bath.

-

Oxidation: Add the prepared Jones reagent dropwise to the stirred alcohol solution at a rate that maintains the reaction temperature below 35°C. The orange color of the Cr(VI) reagent will disappear as it is consumed, and a green precipitate of chromium salts will form. Continue addition until a faint orange color persists in the supernatant, indicating a slight excess of the oxidant.

-

Quenching: Once the reaction is complete, add isopropyl alcohol dropwise to the mixture until the orange color is discharged and the solution is uniformly green. This step quenches the excess oxidant.

-

Work-up: Decant the acetone solution from the green chromium salts. Rinse the salts with additional acetone and combine the acetone portions. Neutralize the solution by cautiously adding sodium bicarbonate (NaHCO₃) until the pH is neutral. Filter the mixture to remove the inorganic salts.

-

Isolation: Concentrate the acetone filtrate by distillation. Extract the residue with ether, wash the combined ether extracts with saturated sodium chloride solution, and then with water. Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the ether by distillation to yield the crude cyclooctanone. Further purification can be achieved by vacuum distillation.

Sarett and Collins Oxidations: Anhydrous Conditions for Selective Aldehyde Synthesis

To prevent the over-oxidation of primary alcohols to carboxylic acids, anhydrous (water-free) conditions are necessary. The Sarett and Collins reagents were developed for this purpose.[5]

-

Sarett Reagent: A complex of chromium trioxide and pyridine (CrO₃·2C₅H₅N), typically used with pyridine as the solvent.[5][9]

-

Collins Reagent: The same CrO₃·2C₅H₅N complex, but used in a less basic solvent, dichloromethane (CH₂Cl₂), which often improves yields and simplifies product isolation.[10]

These reagents are milder and more selective for the oxidation of primary alcohols to aldehydes.[5]

This protocol is based on the Ratcliffe variation, which is safer than isolating the pyrophoric pre-formed complex.

-

Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 6 equivalents of anhydrous chromium trioxide (CrO₃) to a solution of 12 equivalents of anhydrous pyridine in anhydrous dichloromethane (CH₂Cl₂). Stir the mixture at room temperature for 15-30 minutes to form the deep-red Collins reagent in situ.

-

Oxidation: Dissolve 1 equivalent of the primary or secondary alcohol in dichloromethane and add it to the prepared reagent mixture in one portion. Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, decant the dichloromethane solution from the black, tarry residue. Wash the residue several times with additional dichloromethane or ether. Combine the organic layers.

-

Isolation: Wash the combined organic solution sequentially with 5% aqueous sodium hydroxide (NaOH), 5% aqueous hydrochloric acid (HCl), 5% aqueous sodium bicarbonate (NaHCO₃), and finally with saturated sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde or ketone.

Quantitative Analysis of Oxidizing Power

The rate and yield of this compound oxidations are influenced by the structure of the alcohol substrate, including steric and electronic effects.

Reaction Kinetics and Substituent Effects

Kinetic studies provide valuable insight into the reaction mechanism. The oxidation of secondary alcohols typically follows second-order kinetics, being first-order in both the alcohol and this compound.[11] Electron-donating groups on the substrate generally accelerate the reaction, while electron-withdrawing groups retard it. This is quantified by the Hammett equation (log(k/k₀) = ρσ), where a negative rho (ρ) value indicates the buildup of positive charge in the transition state, consistent with hydride-like transfer from the α-carbon.[12]

| Substrate (R-CH(OH)-CH₃) | Solvent System | k₂ at 50°C (L mol⁻¹ s⁻¹) x 10⁵ |

| R = H (Propan-2-ol) | 70% Acetic Acid | 4.04 |

| R = CH₃ (Butan-2-ol) | 70% Acetic Acid | 6.49 |

| R = C₂H₅ (Pentan-2-ol) | 70% Acetic Acid | 7.78 |

| R = C₆H₅ (1-Phenylethanol) | 70% Acetic Acid | 184.9 |

| R = n-Butoxy | 70% Acetic Acid | 0.505 |

| Table 2: Second-order rate constants for the oxidation of substituted secondary alcohols by this compound. Data adapted from Venkatasubramanian & Srinivasan (1969).[11] |

| Reaction Series | ρ (rho) value | Interpretation |

| Oxidation of substituted α-phenylethanols | -1.16 | Electron-donating groups accelerate the reaction. |

| Oxidation of substituted diarylcarbinols | -0.879 | Moderate sensitivity to electronic effects. |

| Table 3: Hammett ρ values for this compound oxidation of aromatic alcohols. A negative ρ value indicates that the reaction is favored by electron-donating substituents. Data from Lee et al. (1968)[13] and Nave & Trahanovsky (1969).[12] |

Substrate Scope and Typical Yields

The choice of reagent is critical for achieving the desired product in high yield. The following table summarizes the expected outcomes and typical yields for different alcohol substrates.

| Substrate Type | Reagent System | Primary Product | Typical Yield (%) |

| Primary Alcohol | Jones Reagent | Carboxylic Acid | High (typically >85%) |

| Primary Alcohol | Collins/Sarett Reagent | Aldehyde | 87 - 98%[10] |

| Secondary Alcohol | Jones Reagent | Ketone | High (typically >90%) |

| Secondary Alcohol | Collins/Sarett Reagent | Ketone | 87 - 98%[10] |

| Tertiary Alcohol | Jones or Collins Reagent | No reaction (under mild conditions) | 0% |

| Allylic/Benzylic Alcohol | Jones Reagent | Aldehyde or Carboxylic Acid | Variable |

| Allylic/Benzylic Alcohol | Collins/Sarett Reagent | Aldehyde | High |

| Table 4: Summary of Products and Typical Yields in this compound Oxidations. The oxidation of primary allylic and benzylic alcohols with Jones reagent can sometimes be stopped at the aldehyde stage because the aldehyde is less prone to hydration.[4] |

Safety and Handling

Chromium(VI) compounds are highly toxic, corrosive, and carcinogenic. All manipulations involving this compound or its precursors must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Care must be taken during the preparation of the Jones reagent, as the addition of sulfuric acid to chromium trioxide is highly exothermic. Reaction workups should include a quenching step (e.g., with isopropyl alcohol) to destroy any excess Cr(VI) reagent. All chromium-containing waste must be disposed of according to institutional and environmental safety regulations.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Jones oxidation - Wikipedia [en.wikipedia.org]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. Sarett oxidation - Wikipedia [en.wikipedia.org]

- 6. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Oxidation with this compound and PCC - Chad's Prep® [chadsprep.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sarett Oxidation (Chapter 100) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Collins reagent - Wikipedia [en.wikipedia.org]

- 11. ias.ac.in [ias.ac.in]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide on the Stability and Storage of Chromic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for chromic acid. Understanding these parameters is critical for ensuring the safety, efficacy, and shelf-life of this potent oxidizing agent in research, development, and manufacturing environments. This document outlines the factors influencing this compound stability, recommended storage practices, and detailed experimental protocols for its analysis.

Core Concepts of this compound Stability

This compound (H₂CrO₄), typically used as an aqueous solution of chromium trioxide (CrO₃), is a powerful oxidizing agent. Its stability is influenced by several factors, including temperature, light exposure, and the presence of contaminants. The primary degradation pathway for this compound involves the reduction of hexavalent chromium (Cr(VI)) to the more stable trivalent chromium (Cr(III)). This decomposition can be accelerated by various environmental conditions and incompatible materials.

Thermal Stability

Elevated temperatures can increase the rate of this compound decomposition. While this compound is relatively stable at ambient temperatures when stored correctly, its decomposition into chromium trioxide and water becomes more significant at higher temperatures.[1]

Photolytic Stability

Exposure to light, particularly ultraviolet (UV) radiation, can also promote the degradation of this compound. Therefore, it is crucial to store this compound in opaque or amber containers to protect it from light.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the stability of this compound and ensuring laboratory safety. The following table summarizes the recommended conditions.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2] | Minimizes thermal decomposition. |

| Light Exposure | Store in opaque or amber containers. | Prevents photolytic degradation. |

| Container Material | Glass bottles with stoppers/lids are suitable.[3] | Glass is inert to this compound. |

| Container Sealing | Tightly closed containers.[2] | Prevents contamination and exposure to moisture. |

| Storage Location | A well-ventilated area.[2] | Ensures dispersal of any potential fumes. |

| Labeling | Clearly label with contents and hazard warnings.[3] | Prevents accidental misuse. |

Below is a workflow diagram illustrating the key considerations for the safe storage and handling of this compound.

Incompatible Materials

This compound is a strong oxidizing agent and can react violently with a wide range of substances. Contact with incompatible materials can lead to rapid decomposition, fire, or explosion. It is crucial to store this compound separately from these substances.

| Incompatible Material Class | Specific Examples |

| Organic Materials | Acetic acid, acetone, alcohols, camphor, glycerol, naphthalene, turpentine.[4] |

| Reducing Agents | Powdered metals, hydrazine, phosphorus.[2] |

| Bases | Strong bases.[2] |

| Other | Ammonia, arsenic, selenium, sulfuric acid (in certain contexts). |

The following diagram illustrates the decision-making process for handling potential incompatibilities.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound solutions over time requires accurate and reproducible analytical methods. The primary goal is to quantify the concentration of Cr(VI) and detect the presence of its reduction product, Cr(III).

Redox Titration for Cr(VI) Quantification

Redox titration is a common and reliable method for determining the concentration of this compound.[5]

Principle: A reducing agent of known concentration, such as ferrous ammonium sulfate, is titrated against the this compound solution in the presence of a suitable indicator. The endpoint is reached when all the Cr(VI) has been reduced to Cr(III).

Reagents and Equipment:

-

Standardized ferrous ammonium sulfate solution (titrant)

-

Sulfuric acid

-

Phosphoric acid

-

Redox indicator (e.g., sodium diphenylamine sulfonate)

-

Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

-

Pipette a known volume of the this compound sample into a flask.

-

Dilute with deionized water.

-

Acidify the solution with sulfuric acid and add phosphoric acid.

-

Add a few drops of the redox indicator.

-

Titrate with the standardized ferrous ammonium sulfate solution until the endpoint is indicated by a sharp color change.

-

Record the volume of titrant used and calculate the concentration of Cr(VI).

Spectrophotometric Determination of Cr(VI)

Colorimetry or spectrophotometry offers another method for quantifying Cr(VI).[6]

Principle: This method is based on the reaction of Cr(VI) with a specific colorimetric reagent, such as diphenylcarbazide, in an acidic solution to form a colored complex. The intensity of the color, which is proportional to the Cr(VI) concentration, is measured using a spectrophotometer at a specific wavelength.

Reagents and Equipment:

-

Diphenylcarbazide reagent

-

Sulfuric acid

-

Spectrophotometer

-

Standard laboratory glassware

Procedure:

-

Prepare a series of standard solutions of known Cr(VI) concentrations.

-

To each standard and the unknown sample, add the diphenylcarbazide reagent and acidify with sulfuric acid.

-

Allow the color to develop for a specified time.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the colored complex.

-

Create a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of the unknown sample from the calibration curve.

Stability Study Protocol

A formal stability study should be conducted to evaluate the shelf-life of a this compound solution under specific storage conditions.

Objective: To determine the rate of degradation of this compound over time at various temperature and light conditions.

Methodology:

-

Sample Preparation: Prepare a batch of this compound solution of the desired concentration.

-

Storage Conditions: Aliquot the solution into multiple sealed, opaque containers. Store the containers under different conditions, for example:

-

Refrigerated (2-8 °C)

-

Room temperature (e.g., 25 °C/60% RH)

-

Accelerated conditions (e.g., 40 °C/75% RH)

-

Photostability chamber (to assess the effect of light)

-

-

Testing Frequency: Analyze the samples at predetermined time points. A typical schedule for long-term studies is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7] For accelerated studies, a minimum of three points (e.g., 0, 3, and 6 months) is recommended.[7]

-

Analytical Methods: Use a validated stability-indicating method, such as the redox titration or spectrophotometric method described above, to determine the concentration of Cr(VI) at each time point.

-

Data Analysis: Plot the concentration of Cr(VI) as a function of time for each storage condition. This data can be used to determine the degradation kinetics and establish a shelf-life for the solution.

The following diagram outlines the workflow for a typical stability study.

Conclusion

The stability of this compound is a critical factor in its safe and effective use. By adhering to proper storage and handling procedures, and by understanding its incompatibilities, the risks associated with this powerful oxidizing agent can be minimized. The implementation of robust stability testing protocols, utilizing reliable analytical methods, is essential for ensuring the quality and defining the shelf-life of this compound solutions in scientific and industrial applications.

References

- 1. assets-global.website-files.com [assets-global.website-files.com]

- 2. twu.edu [twu.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Methods for the analysis of this compound - Knowledge - Chongqing Changyuan Group Limited [changyuancorp.com]

- 7. ema.europa.eu [ema.europa.eu]

Chromic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chromic acid, focusing on its chemical properties, synthesis, and significant applications in research and development. The information is tailored for professionals in the fields of chemistry, life sciences, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical and Physical Properties

This compound, most accurately described as a mixture generated from chromium trioxide or dichromates in acid, is a powerful oxidizing agent.[1][2] Its properties are crucial for its various applications, from organic synthesis to laboratory cleaning.[1][3]

| Property | Value | Reference |

| CAS Number | 7738-94-5 | [1][4][5] |

| Molecular Formula | H₂CrO₄ | [1][4] |

| Molecular Weight | 118.01 g/mol | [1][4][5] |

| Appearance | Dark, purplish-red crystals or flakes | [1][5] |

| Density | 1.201 g/cm³ | [1][6] |

| Melting Point | 197 °C (387 °F; 470 K) | [1][7] |

| Boiling Point | 250 °C (482 °F; 523 K) (decomposes) | [1][7] |

| Solubility in Water | 169 g/100 mL | [1] |

Applications in Research and Development

This compound is a versatile reagent with several key applications in a laboratory setting:

-

Organic Synthesis: It is a potent oxidizing agent used for the conversion of primary alcohols and aldehydes to carboxylic acids, and secondary alcohols to ketones.[8][9] A well-known formulation is the Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone).[3]

-

Laboratory Glassware Cleaning: A solution of this compound in sulfuric acid, also known as a sulfochromic mixture, is highly effective at removing insoluble organic residues from laboratory glassware.[1][3] However, due to environmental and safety concerns, its use has declined in favor of alternatives like piranha solution.[1]

-

Materials Science: It is employed for the surface treatment of polymers to enhance the adhesion of coatings.[10]

-

Histology: In tissue preparation, its strong oxidizing properties help in the coagulation of proteins and nucleic acids.[10]

Experimental Protocols

Detailed methodologies for common laboratory procedures involving this compound are provided below.

Preparation of Jones Reagent for Oxidation of Alcohols

This protocol describes the preparation of the Jones reagent, a common form of this compound used in organic synthesis.

Materials:

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice bath

Procedure:

-

In a fume hood, carefully dissolve 25 g of chromium trioxide (CrO₃) in 25 mL of concentrated sulfuric acid.

-

Prepare an ice bath to manage the exothermic reaction in the next step.

-

With constant stirring, cautiously add the mixture from step 1 to 75 mL of distilled water. The addition should be slow to control the heat generated.

-

Once the addition is complete and the solution has cooled to room temperature, store the resulting orange-red solution in a glass-stoppered bottle.[11]

Caution: Both chromium trioxide and concentrated sulfuric acid are highly toxic and corrosive.[10][11] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and perform the procedure in a well-ventilated fume hood.[11]

Qualitative Test for Primary and Secondary Alcohols (this compound Test)

This protocol outlines a rapid qualitative test to detect the presence of primary or secondary alcohols.

Materials:

-

Jones reagent (prepared as above)

-

Acetone

-

Sample to be tested (liquid or solid)

-

Test tubes

Procedure:

-

In a clean test tube, dissolve 1-2 drops of a liquid sample or approximately 10 mg of a solid sample in 1 mL of acetone.

-

Add 1-2 drops of the Jones reagent to the sample solution while gently shaking the test tube.

-

Observe any color change. A positive test is indicated by a change in color from the initial orange to a green or blue-green precipitate, typically within 15 seconds.[11] Tertiary alcohols do not react under these conditions.[11]

This compound Assay for Total Lipid Quantification

This protocol provides a method for quantifying total lipids through colorimetric oxidation.

Reagent Preparation (this compound Reagent):

-

In a sealed glass container, dissolve 1.0 g of potassium dichromate in 10.0 mL of deionized water.

-

Carefully dilute the solution to 200 mL with concentrated sulfuric acid. This should be done slowly and with cooling to prevent overheating.[12]

Protocol: This assay involves the extraction of lipids from a sample, followed by oxidation with the this compound reagent. The amount of lipid is determined by the colorimetric change that occurs as the hexavalent chromium (Cr⁶⁺) is reduced to the trivalent state (Cr³⁺).[12] For detailed steps on sample preparation and analysis, refer to specialized protocols such as the one described by DeGrandi-Hoffman et al. (2018).

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate important workflows and mechanisms related to this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CrH2O4 | CID 24425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. laballey.com [laballey.com]

- 5. This compound | 7738-94-5 [chemicalbook.com]

- 6. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 7. quora.com [quora.com]

- 8. Oxidation with this compound and PCC - Chad's Prep® [chadsprep.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound|High-Purity Reagent for Research [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. protocols.io [protocols.io]

The Theoretical Core of Chromic Acid Oxidation: A Guide for the Modern Researcher

Abstract

Chromic acid (H₂CrO₄) and its congeners, derived from chromium(VI) precursors, have long served as powerful and versatile oxidizing agents in organic synthesis. Despite the emergence of milder and more selective reagents, a profound understanding of the theoretical underpinnings of this compound oxidation remains fundamental for synthetic chemists. This guide provides an in-depth exploration of the core principles governing these reactions, including the mechanistic pathways for various substrates, reaction kinetics, and the structural and environmental factors that modulate reactivity. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes are presented to offer a comprehensive resource for both academic and industrial researchers.

Introduction to this compound Oxidation

This compound is a potent oxidant capable of converting primary alcohols and aldehydes to carboxylic acids, and secondary alcohols to ketones.[1][2][3] Tertiary alcohols, lacking a hydrogen on the carbinol carbon, are resistant to oxidation under normal conditions.[1][4] The reagent is typically prepared in situ by dissolving a chromium(VI) source, such as chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇), in an acidic aqueous solution, often with a co-solvent like acetone.[2][5] This mixture is commonly referred to as the Jones reagent.[5][6][7] The active oxidizing species in these acidic solutions is this compound (H₂CrO₄) or its protonated forms.[2][8]

The utility of this compound lies in its high reactivity and relatively low cost. However, a significant drawback is the toxicity and carcinogenicity of Cr(VI) compounds, necessitating careful handling and disposal.[2][5]

The Reaction Mechanism

The oxidation of alcohols by this compound is a multi-step process that has been extensively studied. The generally accepted mechanism, first proposed in detail by Westheimer, involves two principal stages: the formation of a chromate ester and its subsequent decomposition in the rate-determining step.[8]

Step 1: Formation of the Chromate Ester The reaction initiates with the rapid and reversible formation of a chromate ester. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic chromium atom of this compound.[8][9][10] This step is accelerated by acid.[5]

Step 2: Rate-Determining C-H Bond Cleavage The crucial, rate-limiting step is the decomposition of the chromate ester, which involves the cleavage of the C-H bond on the carbon bearing the oxygen.[8][11] A base, typically water, abstracts the proton, leading to an E2-like elimination.[12][13] The electrons from the C-H bond form the new carbon-oxygen double bond, and the O-Cr bond is broken, reducing chromium from Cr(VI) to Cr(IV).[5][12][14]

Primary alcohols are initially oxidized to aldehydes.[1] In the aqueous acidic environment, the aldehyde can form a hydrate, which is then rapidly oxidized by another equivalent of this compound to the corresponding carboxylic acid.[10][15] Secondary alcohols are oxidized to ketones, which are generally stable to further oxidation.[1][8]

The diagram below illustrates the generally accepted mechanism for the oxidation of a secondary alcohol.

Caption: Generalized mechanism of secondary alcohol oxidation by this compound.

Kinetics and Rate Law

The kinetics of this compound oxidation provide crucial evidence for the proposed mechanism. The reaction rate is dependent on the concentrations of the alcohol, the chromium(VI) species, and the acid catalyst.

Rate Law

For the oxidation of most alcohols, the reaction is first order in the alcohol and first order in the this compound concentration.[6] The rate also shows a dependence on the acidity of the solution. The empirical rate law is often expressed as:

Rate = k [R₂CHOH] [HCrO₄⁻] [H⁺]²

The second-order dependence on [H⁺] reflects the involvement of acid in both the formation of the active oxidant (H₂CrO₄ from HCrO₄⁻) and the acid-catalyzed formation of the chromate ester.[6]

The Kinetic Isotope Effect (KIE)

A key piece of evidence supporting the C-H bond cleavage as the rate-determining step is the observation of a significant primary kinetic isotope effect (KIE).[16][17] When the α-hydrogen of the alcohol is replaced with deuterium (R₂CDOH), the reaction rate decreases substantially. The observed kH/kD values are typically around 6-7, indicating that the C-H bond is indeed broken in the slowest step of the reaction.[5]

Quantitative Data on Reactivity

The rate of this compound oxidation is highly sensitive to the structure of the alcohol substrate and the electronic nature of its substituents.

Substrate Reactivity

The general order of reactivity for different alcohol classes is:

Secondary > Primary >> Tertiary

Tertiary alcohols are generally unreactive as they lack the necessary α-hydrogen for the elimination step.[1][4] Primary alcohols are oxidized, but the intermediate aldehyde is often more susceptible to oxidation (after hydration) than the starting alcohol, leading to the carboxylic acid.[3]

| Alcohol Type | Substrate Example | Typical Product | Relative Rate |

| Primary | RCH₂OH | RCOOH | Moderate |

| Secondary | R₂CHOH | R₂C=O | Fast |

| Tertiary | R₃COH | No Reaction | Negligible |

| Table 1: Relative reactivity of alcohol classes in this compound oxidation. |

Electronic Effects: The Hammett Plot

The influence of substituents on the rate of oxidation of benzyl alcohols has been studied to probe the electronic demands of the reaction. Electron-donating groups (EDGs) on the aromatic ring accelerate the reaction, while electron-withdrawing groups (EWGs) retard it.[18][19]

A Hammett plot of log(k/k₀) versus the substituent constant (σ) often yields a negative ρ (rho) value. For the oxidation of substituted benzyl alcohols, a ρ value of approximately -1.0 has been reported, indicating the buildup of positive charge in the transition state at the carbon atom bearing the hydroxyl group.[20] This is consistent with a mechanism where the C-H bond is broken and electron density is withdrawn from the carbon center. However, some studies show a curved Hammett plot, suggesting a change in the transition state structure or mechanism as the substituent's electronic nature changes from strongly donating to strongly withdrawing.[18][21]

| Substituent (para-) | σ Constant | Relative Rate (k/k₀) |

| -OCH₃ | -0.27 | Accelerates |

| -CH₃ | -0.17 | Accelerates |

| -H | 0.00 | 1.00 (Reference) |

| -Cl | +0.23 | Retards |

| -NO₂ | +0.78 | Retards |

| Table 2: Effect of para-substituents on the rate of benzyl alcohol oxidation. |

Experimental Protocol: The Jones Oxidation

The Jones oxidation is a standard procedure for the this compound oxidation of a secondary alcohol to a ketone in an academic laboratory setting.

Reagents and Equipment:

-

Secondary alcohol

-

Jones Reagent: A solution of CrO₃ in concentrated H₂SO₄ and water.

-

Acetone (reagent grade)

-

2-Propanol (for quenching)

-

Dichloromethane or Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography setup)

Procedure:

-

Setup: Dissolve the secondary alcohol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Oxidant: Add the Jones reagent dropwise from a dropping funnel to the stirring acetone solution of the alcohol. Maintain the temperature below 20 °C. The color of the solution will change from orange/red to a murky green as the Cr(VI) is reduced to Cr(III).[5]

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench any excess oxidant by the dropwise addition of 2-propanol until the orange color is no longer visible and the solution remains green.

-

Workup: Remove the acetone under reduced pressure. Add water to the residue and extract the product with an organic solvent like dichloromethane or diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by distillation or column chromatography.

The following diagram outlines the general workflow for a Jones oxidation experiment.

Caption: A typical experimental workflow for performing a Jones oxidation.

Logical Relationships in Reactivity

The relationship between a substrate's electronic properties and its reaction rate provides a powerful tool for mechanistic investigation. The Hammett relationship, as discussed, is a prime example. The diagram below illustrates the logical connection between substituent electronic effects and the observed reaction kinetics for the oxidation of substituted benzyl alcohols.

Caption: Logical flow of electronic effects on oxidation rates.

Conclusion